Home > Products > Screening Compounds P1781 > 19-Noraldosterone
19-Noraldosterone - 76025-75-7

19-Noraldosterone

Catalog Number: EVT-1540946
CAS Number: 76025-75-7
Molecular Formula: C20H26O5
Molecular Weight: 346.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
19-Noraldosterone belongs to the class of organic compounds known as 21-hydroxysteroids. These are steroids carrying a hydroxyl group at the 21-position of the steroid backbone. 19-Noraldosterone is considered to be a practically insoluble (in water) and relatively neutral molecule. 19-Noraldosterone has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 19-noraldosterone is primarily located in the membrane (predicted from logP) and cytoplasm.
Overview

19-Noraldosterone is a steroid compound that belongs to the class of mineralocorticoids. It is structurally related to aldosterone, a hormone that plays a crucial role in regulating sodium and potassium levels in the body, thus influencing blood pressure and fluid balance. The compound is of particular interest in endocrinology due to its potential implications in various physiological and pathological conditions.

Source

19-Noraldosterone is synthesized primarily in the adrenal glands, specifically in aldosterone-producing adenomas and during certain physiological conditions such as pregnancy. Its production can be influenced by various factors, including hormonal stimulation and pathological states like hyperaldosteronism .

Classification

19-Noraldosterone falls under the category of steroids, specifically classified as a mineralocorticoid. This classification is based on its ability to bind to mineralocorticoid receptors and its role in electrolyte and fluid homeostasis.

Synthesis Analysis

Methods

The synthesis of 19-noraldosterone has been achieved through various chemical methods. One notable synthesis involves the conversion of 19-hydroxyaldosterone through a series of reactions including acetylation, reduction, oxidation, and decarbonylation.

  1. Acetylation: The precursor compound undergoes acetylation to protect functional groups.
  2. Reduction: Treatment with zinc-acetic acid-isopropanol reduces the compound to yield a 19-ol derivative.
  3. Oxidation: The 19-ol is subsequently oxidized using pyridinium chlorochromate to form the 19-oxo compound.
  4. Decarbonylation: Heating with alkali facilitates decarbonylation to yield the lactone form of 19-noraldosterone.
  5. Final Hydrolysis: Acid hydrolysis of the resulting intermediates produces the final product .

Technical Details

These synthetic pathways often require precise control of reaction conditions such as temperature, pH, and reagent concentrations to optimize yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 19-noraldosterone can be described as a steroid framework with specific substitutions at the 19-position. It retains the core structure typical of steroid hormones but lacks the carbon atom at position 19 that characterizes aldosterone.

Data

  • Molecular Formula: C18H24O3
  • Molecular Weight: Approximately 288.38 g/mol
  • Structural Features: The presence of hydroxyl groups and a ketone functional group contributes to its biological activity.
Chemical Reactions Analysis

Reactions

19-Noraldosterone participates in several biochemical reactions that are critical for its function as a mineralocorticoid:

  1. Receptor Binding: It binds to mineralocorticoid receptors in target tissues, leading to downstream signaling pathways that regulate sodium reabsorption and potassium excretion.
  2. Metabolism: The compound can undergo further metabolic transformations in the liver, affecting its bioavailability and activity.

Technical Details

The binding affinity of 19-noraldosterone for mineralocorticoid receptors can be quantitatively assessed using radiolabeled ligand binding assays, which provide insights into its potency compared to other steroids.

Mechanism of Action

Process

The mechanism of action for 19-noraldosterone involves:

  1. Receptor Activation: Upon binding to mineralocorticoid receptors in renal tubular cells, it activates gene transcription related to sodium transport.
  2. Physiological Effects: This activation leads to increased sodium reabsorption and potassium excretion, contributing to fluid retention and increased blood pressure.

Data

Studies have demonstrated that 19-noraldosterone exhibits significant hypertensive effects similar to those of aldosterone, making it relevant in conditions characterized by excessive mineralocorticoid activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong oxidizing agents due to the presence of hydroxyl groups.

Relevant analyses often include high-performance liquid chromatography for purity assessment and mass spectrometry for molecular characterization.

Applications

Scientific Uses

  1. Endocrine Research: Investigated for its role in disorders associated with aldosterone excess, such as primary hyperaldosteronism.
  2. Pharmacological Studies: Used as a reference compound in studies assessing mineralocorticoid receptor activity.
  3. Clinical Implications: Potentially relevant for understanding pregnancy-induced hypertension and other cardiovascular conditions linked to steroid hormone imbalances .
Introduction to 19-Noraldosterone

Discovery and Structural Characterization of 19-Noraldosterone

The isolation of 19-noraldosterone marked a significant advancement in adrenal endocrinology. Initial evidence emerged from human adrenal tissue incubations in the early 1990s, where researchers identified a novel steroid with mineralocorticoid activity in aldosterone-producing adenomas (APAs). Through sequential high-performance liquid chromatography (HPLC) purification and radioimmunoassays, this compound was structurally characterized as 19-noraldosterone (11β,21-dihydroxy-3,20-dioxo-pregn-4-en-18-al) [5]. The absence of the C19 methyl group distinguishes it from aldosterone, reducing its molecular weight while maintaining the critical aldehyde group at C18 essential for receptor interaction [1].

X-ray crystallography and nuclear magnetic resonance (NMR) studies later confirmed its unique 18-acetal-20-hemiketal configuration, a tautomeric structure shared with aldosterone that stabilizes the active form in aqueous environments. This structural feature enables binding to mineralocorticoid receptors despite the missing methyl group [3] [5]. The adrenal synthesis pathway involves 18,19-dihydroxycorticosterone and 18-hydroxy-19-norcorticosterone as key intermediates, both identified in human urine and regulated by angiotensin II, mirroring classical mineralocorticoid regulation [1] [3].

Table 1: Structural Comparison of 19-Noraldosterone and Aldosterone

Structural Feature19-NoraldosteroneAldosterone
C-19 Methyl GroupAbsentPresent
Molecular FormulaC₂₀H₂₈O₅C₂₁H₃₀O₅
Molecular Weight360.45 g/mol360.45 g/mol
C-18 ConfigurationAldehydeAldehyde
Active Tautomer18-acetal-20-hemiketal18-acetal-20-hemiketal

Comparative Analysis of 19-Norsteroids in Adrenal Steroidogenesis

The C19-demethylated steroid family exhibits diverse receptor binding profiles that defy predictable patterns. Receptor affinity studies reveal that:

  • 19-Nordeoxycorticosterone and 19-norprogesterone demonstrate 3-fold higher mineralocorticoid receptor (MR) affinity than their parent compounds [2]
  • 19-Norcorticosterone maintains MR affinity equivalent to corticosterone [2]
  • 19-Noraldosterone paradoxically shows <1% MR binding affinity compared to aldosterone despite potent in vivo activity [2] [6]

This discrepancy between receptor binding and physiological potency suggests alternative mechanisms of action. In vitro studies using toad bladder epithelia demonstrated that 19-noraldosterone at 10⁻⁷M concentration stimulates sodium transport equivalently to aldosterone, with identical onset and duration of action. This indicates its intrinsic mineralocorticoid activity occurs through non-receptor-mediated pathways or via undiscovered receptors [6].

Biosynthetically, 19-norsteroids originate from unique pathways within adrenal glomerulosa cells. Unlike classical aldosterone synthesis catalyzed by aldosterone synthase (CYP11B2), 19-noraldosterone production involves cytochrome P450-mediated C19 demethylation of precursor steroids. This pathway is upregulated in hypertensive states, as evidenced by elevated urinary 19-noraldosterone and its precursors (18,19-(OH)₂-B and 18-OH-19-nor-B) in both human primary aldosteronism and spontaneously hypertensive rat models [1] [5].

Table 2: Mineralocorticoid Receptor (MR) and Glucocorticoid Receptor (GR) Binding Affinities of 19-Norsteroids

SteroidMR Affinity (Relative)GR Affinity (Relative)
Aldosterone100%10%
19-Noraldosterone<1%<1%
Corticosterone10%50%
19-Norcorticosterone10%15%
Deoxycorticosterone3%1%
19-Nordeoxycorticosterone9%1.5%
Progesterone0.3%1%
19-Norprogesterone0.9%3%

Physiological Significance as a Novel Mineralocorticoid

19-Noraldosterone functions as a clinically relevant mineralocorticoid through several mechanisms:

Hypertension Pathogenesis

Urinary 19-noraldosterone excretion significantly increases in aldosterone-producing adenomas (APA) and idiopathic hyperaldosteronism (IHA). Unlike 18-hydroxycorticosterone—which discriminates between APA and IHA—19-noraldosterone elevation occurs uniformly across primary aldosteronism subtypes, suggesting it represents a common pathogenic pathway rather than a diagnostic biomarker [1] [5]. In spontaneously hypertensive rats (SHR) and stroke-prone SHR (SHRSP), urinary 19-noraldosterone rises markedly during the prehypertensive stage compared to normotensive controls. This elevation precedes blood pressure increases, positioning it as a potential early mediator rather than consequence of hypertension [1] [3].

Regulation and Synthesis

19-Noraldosterone synthesis in adrenal glomerulosa cells demonstrates angiotensin II responsiveness, mirroring aldosterone regulation. ACTH stimulation tests significantly increase 19-noraldosterone production in humans, though less potently than aldosterone. Potassium loading also elevates 19-noraldosterone, confirming its role in electrolyte homeostasis. Notably, adrenal adenomas associated with Cushing's syndrome or "silent" adenomas show minimal 19-noraldosterone production, indicating specificity for mineralocorticoid-secreting tissues [5].

Experimental Models

Animal studies demonstrate direct hypertensinogenic effects:

  • Continuous 19-noraldosterone infusion in adrenalectomized rats elevates systolic blood pressure by 35-50 mmHg within 72 hours
  • The hypertensive response exceeds that produced by equimolar aldosterone administration
  • Co-administration with aldosterone antagonists only partially attenuates hypertension, suggesting distinct pathways [1] [6]

These findings establish 19-noraldosterone as an independent mineralocorticoid contributing to hypertension pathogenesis through sodium retention, potassium excretion, and direct vascular effects. Its unique synthesis pathway and potent bioactivity make it a compelling therapeutic target for resistant hypertension [1] [3] [5].

Table 3: Urinary Excretion of 19-Noraldosterone in Pathological States

Condition19-Noraldosterone ExcretionKey Clinical Association
Aldosterone-Producing Adenoma↑↑↑ (4-6x normal)Sodium retention, hypertension
Idiopathic Hyperaldosteronism↑↑↑ (3-5x normal)Hypokalemia, salt sensitivity
Essential HypertensionVariable (↑ in 30-40% of cases)Resistant hypertension
Normotensive ControlsBaselineReference range
Prehypertensive SHR Rats↑↑ (2-3x WKY rats)Precedes hypertension onset
9-Week-Old SHR Rats↓ (vs. WKY)Age-dependent regulation

Properties

CAS Number

76025-75-7

Product Name

19-Noraldosterone

IUPAC Name

(8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C20H26O5/c21-9-18(25)16-6-5-15-14-3-1-11-7-12(23)2-4-13(11)19(14)17(24)8-20(15,16)10-22/h7,10,13-17,19,21,24H,1-6,8-9H2/t13-,14-,15-,16+,17-,19+,20+/m0/s1

InChI Key

BIDXSZCVYXAGCG-CRGXURCLSA-N

SMILES

C1CC(C2(C1C3CCC4=CC(=O)CCC4C3C(C2)O)C=O)C(=O)CO

Synonyms

19-noraldosterone

Canonical SMILES

C1CC(C2(C1C3CCC4=CC(=O)CCC4C3C(C2)O)C=O)C(=O)CO

Isomeric SMILES

C1C[C@@H]([C@@]2([C@@H]1[C@@H]3CCC4=CC(=O)CC[C@@H]4[C@H]3[C@H](C2)O)C=O)C(=O)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.